Paracetamol-d4
Overview
Description
Acetaminophen-d4, also known as Paracetamol-d4 or 4-Acetamidophenol-d4, is a deuterium-labeled analog of Acetaminophen. It is widely used as an internal standard in mass spectrometry for the quantification of Acetaminophen levels in biological samples. The incorporation of deuterium atoms enhances the stability and allows for precise quantification in various analytical applications .
Scientific Research Applications
Acetaminophen-d4 is extensively used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of Acetaminophen and its metabolites.
Biology: In studies involving the metabolism and pharmacokinetics of Acetaminophen.
Medicine: In clinical toxicology to monitor Acetaminophen levels in patients.
Industry: In quality control and validation of analytical methods for pharmaceutical formulations
Mechanism of Action
Acetaminophen-d4, like its non-deuterated counterpart, exerts its effects primarily through the inhibition of cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and inflammation. Additionally, Acetaminophen-d4 is metabolized in the liver to form N-acetyl-p-benzoquinone imine (NAPQI), which is further detoxified by conjugation with glutathione .
Similar Compounds:
Acetaminophen (Paracetamol): The non-deuterated analog, widely used as an analgesic and antipyretic.
4-Acetamidophenol: Another analog with similar pharmacological properties.
N-acetyl-p-benzoquinone imine (NAPQI): A reactive metabolite formed during the metabolism of Acetaminophen
Uniqueness: Acetaminophen-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. This makes it an invaluable tool in pharmacokinetic studies and clinical toxicology .
Future Directions
Research is ongoing to improve the efficacy and safety of Paracetamol-d4. For example, genotyping may improve efficacy and safety . Within the current trend toward the minimization of opioid analgesia, it is consistently included in multimodal, non-opioid, or opioid-sparing therapies . Future research may focus on further understanding its mechanism of action and finding ways to mitigate its potential liver toxicity .
Biochemical Analysis
Biochemical Properties
Acetaminophen-d4 shares the same biochemical properties as its non-deuterated counterpart, Acetaminophen . It is metabolized primarily in the liver by phase II conjugating enzymes into the nontoxic glucuronide and sulfate conjugates . These reactions are catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) . A fraction of Acetaminophen-d4 is converted by CYP2E1 and other cytochrome P450 enzymes to a reactive intermediate that can bind to sulfhydryl groups .
Cellular Effects
The cellular effects of Acetaminophen-d4 are largely due to its metabolite, N-acetyl-p-benzoquinone imine (NAPQI) . NAPQI can deplete liver glutathione (GSH) and modify cellular proteins, leading to oxidative stress and mitochondrial damage . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Acetaminophen-d4 involves its conversion to NAPQI by cytochrome P450 enzymes . NAPQI can bind to cellular proteins and deplete GSH, leading to oxidative stress and mitochondrial damage . This can result in changes in gene expression and impacts on various cellular processes .
Temporal Effects in Laboratory Settings
The effects of Acetaminophen-d4 over time in laboratory settings are largely dependent on the dosage and duration of exposure . Over time, the reactive metabolite NAPQI can cause oxidative stress and mitochondrial damage, which can lead to cell death .
Dosage Effects in Animal Models
The effects of Acetaminophen-d4 can vary with different dosages in animal models . At therapeutic doses, Acetaminophen-d4 is generally safe, but overdose can cause severe liver injury . The recommended dosage of Acetaminophen in dogs is 10–15 mg/kg, PO, every 8 hours .
Metabolic Pathways
Acetaminophen-d4 is primarily metabolized in the liver into nontoxic glucuronide and sulfate conjugates . This process involves the enzymes UDP-glucuronosyltransferases and sulfotransferases . A fraction of Acetaminophen-d4 is also converted into the reactive metabolite NAPQI by cytochrome P450 enzymes .
Transport and Distribution
The transport and distribution of Acetaminophen-d4 within cells and tissues are largely dependent on its metabolic conversion into various metabolites . These metabolites are then excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .
Subcellular Localization
Given that it is primarily metabolized in the liver, it is likely that it is localized within hepatocytes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetaminophen-d4 involves the acetylation of deuterated 4-aminophenol with acetic anhydride. The reaction typically occurs in a solvent such as deuterated dimethyl sulfoxide (DMSO) or deuterated ethanol. The reaction mixture is heated to facilitate the formation of the amide bond, resulting in Acetaminophen-d4 .
Industrial Production Methods: Industrial production of Acetaminophen-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The crude product is purified through recrystallization or chromatography techniques to obtain high-purity Acetaminophen-d4 .
Chemical Reactions Analysis
Types of Reactions: Acetaminophen-d4 undergoes various chemical reactions, including:
Oxidation: Acetaminophen-d4 can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive intermediate.
Reduction: Reduction reactions can convert NAPQI back to Acetaminophen-d4.
Substitution: The hydroxyl group in Acetaminophen-d4 can undergo substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products:
Oxidation: N-acetyl-p-benzoquinone imine (NAPQI).
Reduction: Regeneration of Acetaminophen-d4.
Substitution: Various substituted derivatives depending on the electrophile used
properties
IUPAC Name |
N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVAJINKPMORJF-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480413 | |
Record name | Paracetamol-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64315-36-2 | |
Record name | Paracetamol-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64315-36-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Paracetamol-d4 used in the research instead of regular Paracetamol?
A1: this compound, a deuterated form of Paracetamol, serves as an internal standard in the LC-MS/MS method for quantifying Paracetamol concentrations in human plasma []. Using a deuterated analog like this compound offers several advantages:
Q2: How does the use of this compound contribute to the reliability of the bioequivalence study mentioned in the research?
A2: Bioequivalence studies aim to demonstrate that two different formulations of a drug (e.g., a generic and a brand-name drug) release the active ingredient into the bloodstream at the same rate and extent. The research utilizes the developed LC-MS/MS method with this compound to accurately quantify Paracetamol concentrations in human plasma samples from a bioequivalence study [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.